molecular formula C14H13N3 B11883995 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline

2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline

Cat. No.: B11883995
M. Wt: 223.27 g/mol
InChI Key: VPERHIZBGWANOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrole ring at position 6. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1H-pyrrol-1-yl)aniline with aldehydes under oxidative conditions. For instance, the use of copper or iron catalysts in the presence of oxygen can facilitate the formation of the quinoxaline ring . Another approach involves the decarboxylative coupling of 2-(1H-pyrrol-1-yl)aniline with α-hydroxy acids, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective synthesis are often applied to scale up the production of quinoxaline derivatives . These methods aim to minimize the use of hazardous reagents and solvents, and to optimize reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2,3-dimethyl-6-pyrrol-1-ylquinoxaline

InChI

InChI=1S/C14H13N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h3-9H,1-2H3

InChI Key

VPERHIZBGWANOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.